2-(1H-1,2,4-triazol-5-yl)acetic acid

Description

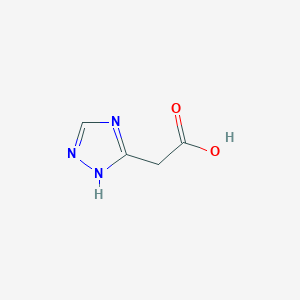

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c8-4(9)1-3-5-2-6-7-3/h2H,1H2,(H,8,9)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOSAFNJURLEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155049-60-8 | |

| Record name | 2-(1H-1,2,4-triazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituents and linkage types. Key analogs include:

Key Observations :

- Thioether Linkages (e.g., ) enhance antimicrobial activity due to increased electron-withdrawing effects and sulfur-mediated interactions with biological targets.

- Ester Derivatives (e.g., Triazamate, ) improve lipophilicity and environmental stability, making them suitable for pesticidal formulations.

- Aromatic Substituents (phenyl, benzodioxol) modulate solubility and binding affinity .

Physicochemical Properties

- LogP Values : Derivatives with thiophene (logP 0.8) or nitro groups exhibit moderate-to-high lipophilicity, influencing membrane permeability .

- Solubility : The hydrochloride salt of the parent compound () demonstrates high aqueous solubility, advantageous for drug formulation.

- Thermal Stability : Triazamate melts at 52–53°C, typical for solid agrochemicals .

Méthodes De Préparation

Cyclocondensation of Hydrazides with Imidate Hydrochlorides

A foundational approach involves cyclocondensation reactions between hydrazide derivatives and imidate hydrochlorides. For example, Aleksandrova et al. (2018) demonstrated the synthesis of 1,2,4-triazolylacetic esters via the reaction of 3-aminofurazanecarboxylic acid hydrazide with ethoxycarbonylethyl acetimidate hydrochloride. The triazole ring forms under reflux conditions in ethanol, followed by hydrolysis to yield the acetic acid derivative.

Reaction Conditions:

- Hydrazide: 3-Aminofurazanecarboxylic acid hydrazide (1.0 equiv)

- Imidate: Ethoxycarbonylethyl acetimidate hydrochloride (1.2 equiv)

- Solvent: Ethanol, reflux (78°C)

- Time: 6–8 hours

- Yield: 68–72%

This method prioritizes atom economy but requires careful pH control during hydrolysis to prevent decarboxylation.

Williamson Alkylation Approach

Continuous-Flow Synthesis

Reaction Optimization in Flow Reactors

Recent advances in flow chemistry have revolutionized the synthesis of triazole derivatives. A metal-free, two-step continuous-flow process developed by researchers achieves 89% yield of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, a structurally analogous compound. While adapting this method for the target compound, key parameters include:

Flow Reactor Setup:

- Step 1 (Acetimidamide Formation):

- Step 2 (Triazole Cyclization):

Table 1. Effect of Residence Time on Triazole Yield in Flow Synthesis

| Residence Time (min) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 5 | 25 | 78 | 91 |

| 10 | 50 | 82 | 89 |

| 15 | 80 | 89 | 87 |

Alternative Methodologies

Cyclization of Thiosemicarbazide Derivatives

Thiosemicarbazides serve as versatile precursors for triazole synthesis. A 2020 study demonstrated the cyclocondensation of thiosemicarbazide with substituted acetic acid esters under reflux. While this method is adaptable to 2-(1H-1,2,4-triazol-5-yl)acetic acid, it requires stoichiometric metal catalysts, limiting its green chemistry appeal.

Key Challenges:

- Regioselectivity: Competing formation of 1,3,4-thiadiazoles necessitates precise stoichiometry.

- Purification: Column chromatography is often required, reducing process efficiency.

Analytical Characterization and Validation

Accurate structural elucidation is critical for validating synthetic success. Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS) are standard techniques:

¹H NMR (DMSO-d₆, 400 MHz):

Table 2. Comparative Spectroscopic Data Across Methods

| Method | ¹H NMR δ (ppm) | LC-MS m/z | Yield (%) |

|---|---|---|---|

| Williamson Alkylation | 8.26 (br.s, 1H) | 184 | 85 |

| Continuous-Flow | 8.50 (s, 1H) | 198 | 89 |

| Cyclocondensation | 7.71 (s, 1H) | 184 | 72 |

Comparative Analysis of Synthetic Routes

Table 3. Efficiency Metrics Across Methods

| Parameter | Batch Alkylation | Continuous-Flow | Cyclocondensation |

|---|---|---|---|

| Yield (%) | 85 | 89 | 72 |

| Reaction Time (h) | 4 | 0.3 | 8 |

| Purification | Column | None | Recrystallization |

| Environmental Impact | Moderate | Low | High |

The continuous-flow method outperforms alternatives in yield, time efficiency, and sustainability, though initial infrastructure costs may be prohibitive for small-scale labs.

Q & A

Q. What are the common synthetic routes for 2-(1H-1,2,4-triazol-5-yl)acetic acid, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: Synthetic routes typically involve cyclocondensation of thiosemicarbazides or hydrazine derivatives with carboxylic acid precursors. For example, microwave-assisted synthesis has been employed to reduce reaction times and improve yields by enhancing reaction homogeneity . Optimization strategies include:

- Temperature control : Maintaining 60–80°C to prevent side reactions.

- Catalyst selection : Using morpholine derivatives to stabilize intermediates .

- Flow chemistry : Continuous-flow systems (e.g., microreactors) enhance scalability and reduce byproducts, achieving >85% yield under optimized residence times and temperatures .

Q. How can spectroscopic techniques confirm the structure and purity of this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR : The triazole ring protons resonate at δ 7.8–8.2 ppm (¹H), while the acetic acid moiety appears as a singlet at δ 3.8–4.2 ppm (CH₂) and a broad peak for COOH (~δ 12–13 ppm) .

- IR spectroscopy : Stretching vibrations for C=N (1550–1600 cm⁻¹) and COOH (1700–1750 cm⁻¹) confirm functional groups .

- HPLC-DAD : Quantifies purity (>97%) using reverse-phase C18 columns with UV detection at 254 nm, resolving co-eluting impurities .

Advanced Research Questions

Q. What strategies resolve conflicting biological activity data between in vitro and in vivo studies for triazole derivatives?

Methodological Answer: Discrepancies often arise from bioavailability differences or metabolic instability. Strategies include:

- Prodrug design : Modifying the acetic acid moiety to ester derivatives enhances membrane permeability, as demonstrated in antimicrobial studies .

- Pharmacokinetic profiling : LC-MS/MS assays can track metabolite formation (e.g., hepatic oxidation of the triazole ring) to correlate in vitro activity with in vivo efficacy .

- Dosage adjustment : In antioxidant studies, in vivo efficacy required 2–3× higher concentrations than in vitro EC₅₀ values due to rapid renal clearance .

Q. How can computational methods predict acid dissociation constants (pKa) of polyfunctional triazole derivatives, and what experimental validations are required?

Methodological Answer:

- DFT calculations : Using Gaussian09 with B3LYP/6-311++G(d,p) basis sets, pKa values for the triazole N-H (≈2.5–3.5) and COOH (≈4.0–4.5) groups can be predicted within ±0.3 accuracy .

- Experimental validation : Potentiometric titration in aqueous ethanol (25% v/v) at 25°C confirms computational results. Discrepancies >0.5 units indicate intermolecular H-bonding or solvation effects .

Q. What analytical challenges arise in characterizing salt forms of this compound, and how are they addressed?

Methodological Answer:

Q. How do substituents on the triazole ring influence the compound’s chelation properties and metal complex stability?

Methodological Answer:

- Electron-withdrawing groups (e.g., -NO₂ at position 3): Increase Lewis acidity, enhancing binding to transition metals (e.g., Cu²⁺, Fe³⁺) with log K values >5.0 .

- Steric effects : Bulky groups (e.g., morpholinomethyl at position 4) reduce coordination geometry flexibility, quantified via Job’s method and UV-Vis titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.